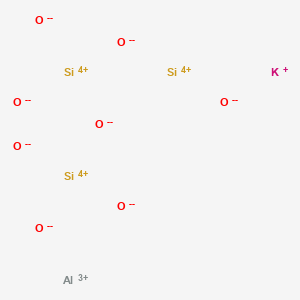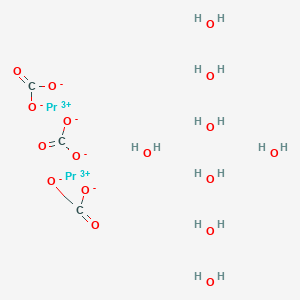
Orthoclase
Vue d'ensemble
Description
Orthoclase is a common mineral that belongs to the feldspar group and is mainly composed of potassium, aluminum, and silicon. It is widely used in various fields, including ceramics, glass, and electronics. Orthoclase has also been the subject of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of orthoclase is not fully understood, but it is believed to be related to its unique crystal structure and chemical composition. Orthoclase has a three-dimensional framework structure composed of tetrahedral and octahedral units, which gives it high mechanical strength and thermal stability. The potassium ions in orthoclase also have unique properties that make them useful in various applications.
Effets Biochimiques Et Physiologiques
Orthoclase has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have antioxidant and anti-inflammatory properties. Orthoclase has also been shown to have potential applications in the field of biomineralization, where it can be used to promote the growth of bone and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Orthoclase has several advantages for use in laboratory experiments, including its high purity, stability, and availability. However, it also has some limitations, including its high cost, difficulty in synthesis, and potential toxicity.
Orientations Futures
There are several future directions for research on orthoclase, including the development of new synthesis methods, the investigation of its potential applications in biomedicine, and the study of its crystal structure and chemical properties. Other potential areas of research include the use of orthoclase as a catalyst and the investigation of its potential environmental impacts.
Méthodes De Synthèse
Orthoclase can be synthesized in the laboratory by a variety of methods, including hydrothermal synthesis, sol-gel method, and solid-state reaction. The hydrothermal method involves heating a mixture of potassium hydroxide and aluminum hydroxide with silica under high pressure and temperature. The sol-gel method involves the preparation of a colloidal suspension of orthoclase precursors, which is then heated to form the final product. The solid-state reaction involves the reaction of orthoclase precursors under high temperature and pressure to form orthoclase.
Applications De Recherche Scientifique
Orthoclase has been extensively studied for its potential applications in various fields. In the field of ceramics, orthoclase is used as a raw material for the production of porcelain and other ceramic products. In the field of glass, orthoclase is used as a fluxing agent to reduce the melting temperature of glass. In the field of electronics, orthoclase is used as a dielectric material in capacitors and other electronic components.
Propriétés
IUPAC Name |
aluminum;potassium;oxygen(2-);silicon(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHONNLASJQAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO8Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021761 | |
| Record name | Orthoclase (K(AlSi3O8)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orthoclase | |
CAS RN |
12168-80-8, 12251-44-4 | |
| Record name | Feldspar | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orthoclase | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orthoclase (K(AlSi3O8)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORTHOCLASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















